4-(2-Methoxybenzenesulfonyl)cyclohexan-1-amine
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Overview
Description
4-(2-Methoxybenzenesulfonyl)cyclohexan-1-amine is an organic compound with the molecular formula C₁₃H₁₉NO₃S. It is characterized by the presence of a cyclohexane ring substituted with an amine group and a methoxybenzenesulfonyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxybenzenesulfonyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine group to form the final product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxybenzenesulfonyl)cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(2-Methoxybenzenesulfonyl)cyclohexan-1-amine is used in a variety of scientific research applications:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methoxybenzenesulfonyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxybenzenesulfonyl)cyclohexan-1-amine
- 2-(4-Methylbenzenesulfonyl)cyclohexan-1-amine
Uniqueness
4-(2-Methoxybenzenesulfonyl)cyclohexan-1-amine is unique due to the specific positioning of the methoxy group on the benzene ring, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in biological activity and chemical properties compared to similar compounds .
Properties
Molecular Formula |
C13H19NO3S |
---|---|
Molecular Weight |
269.36 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)sulfonylcyclohexan-1-amine |
InChI |
InChI=1S/C13H19NO3S/c1-17-12-4-2-3-5-13(12)18(15,16)11-8-6-10(14)7-9-11/h2-5,10-11H,6-9,14H2,1H3 |
InChI Key |
FSSQHMPSVLXPDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)C2CCC(CC2)N |
Origin of Product |
United States |
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